G-5555 Hydrochloride: A Deep Dive into its Mechanism of Action as a Potent and Selective PAK1 Inhibitor
G-5555 Hydrochloride: A Deep Dive into its Mechanism of Action as a Potent and Selective PAK1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of G-5555 hydrochloride, a highly potent and selective small molecule inhibitor of p21-activated kinase 1 (PAK1). We will delve into its binding characteristics, downstream signaling effects, and the experimental methodologies used to elucidate its function.
Introduction to PAK1 and its Role in Disease
p21-activated kinases (PAKs) are a family of serine/threonine kinases that act as crucial signaling nodes downstream of Rho GTPases, Rac1, and Cdc42.[1][2][3] Group I PAKs, which include PAK1, PAK2, and PAK3, are implicated in a wide array of cellular processes, including cytoskeletal dynamics, cell motility, proliferation, and survival.[4][5] Dysregulation of PAK1 signaling is frequently observed in various cancers, where it contributes to tumor growth, metastasis, and therapeutic resistance, making it an attractive target for drug development.[1][4]
G-5555 Hydrochloride: An Overview
G-5555 hydrochloride is a selective, ATP-competitive inhibitor of Group I PAKs, with a primary focus on PAK1.[6][7] Its development was driven by the need for potent and selective probes to investigate the biological functions of PAK1 and to explore its therapeutic potential.
Mechanism of Action: Binding to the PAK1 Kinase Domain
The inhibitory activity of G-5555 stems from its direct interaction with the ATP-binding pocket of the PAK1 kinase domain. The co-crystal structure of G-5555 in complex with PAK1 (PDB ID: 5DEY) provides detailed insights into this interaction.[1][8]
G-5555 occupies the ribose pocket of the ATP binding site.[1] Key interactions include hydrogen bonds and hydrophobic contacts with specific amino acid residues within the kinase domain. The aminopyrazole core of the inhibitor forms critical hydrogen bonds with the hinge region of the kinase, a common feature for many kinase inhibitors. The 5-amino-1,3-dioxanyl moiety was specifically designed to reduce pKa and lipophilicity, which in turn mitigates off-target effects, such as hERG channel activity, while maintaining potent on-target activity.[1]
Quantitative Analysis of G-5555 Potency and Selectivity
G-5555 exhibits high affinity for PAK1 and maintains selectivity over other kinases. The following tables summarize the key quantitative data for G-5555.
| Target | Kᵢ (nM) |
| PAK1 | 3.7[6][7] |
| PAK2 | 11[6][7] |
Table 1: Inhibitory Constants (Kᵢ) of G-5555 for Group I PAKs
| Kinase | IC₅₀ (nM) |
| SIK2 | 9[6] |
| KHS1 | 10[6] |
| PAK2 | 11[6] |
| MST4 | 20[6] |
| YSK1 | 34[6] |
| MST3 | 43[6] |
| Lck | 52[6] |
Table 2: IC₅₀ Values of G-5555 Against a Panel of Kinases
Downstream Signaling Effects of G-5555
By inhibiting PAK1, G-5555 modulates the phosphorylation of its downstream substrates, thereby impacting key signaling pathways that control cell growth and survival. One of the well-characterized downstream targets of PAK1 is MEK1 (Mitogen-activated protein kinase kinase 1), which is a central component of the MAPK/ERK signaling cascade. PAK1 directly phosphorylates MEK1 at Ser298, a phosphorylation event that is inhibited by G-5555.[1]
// Upstream Activators RTK [label="Receptor Tyrosine\nKinases (RTKs)", fillcolor="#FBBC05"]; Integrins [label="Integrins", fillcolor="#FBBC05"]; GPCR [label="GPCRs", fillcolor="#FBBC05"];
// GTPases Rac1_Cdc42 [label="Rac1/Cdc42", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// PAK1 PAK1 [label="PAK1", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// G-5555 Inhibitor G5555 [label="G-5555", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Downstream Pathways MEK1 [label="MEK1", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; ERK1_2 [label="ERK1/2", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; PI3K_AKT [label="PI3K/AKT Pathway", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; NF_kB [label="NF-κB Pathway", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Cytoskeleton [label="Cytoskeletal\nRemodeling", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Cellular Outcomes Proliferation [label="Cell Proliferation", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; Survival [label="Cell Survival", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; Migration [label="Cell Migration", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges {RTK, Integrins, GPCR} -> Rac1_Cdc42 [label="Activate"]; Rac1_Cdc42 -> PAK1 [label="Activate"]; G5555 -> PAK1 [label="Inhibits", color="#EA4335", style=bold]; PAK1 -> MEK1 [label="Phosphorylates (S298)"]; PAK1 -> PI3K_AKT [label="Modulates"]; PAK1 -> NF_kB [label="Modulates"]; PAK1 -> Cytoskeleton [label="Regulates"]; MEK1 -> ERK1_2 [label="Phosphorylates"]; ERK1_2 -> Proliferation; PI3K_AKT -> Survival; NF_kB -> Survival; Cytoskeleton -> Migration; } PAK1 signaling and the inhibitory action of G-5555.
In preclinical xenograft models, G-5555 has demonstrated dose-dependent inhibition of pMEK S298. In an H292 non-small cell lung cancer xenograft model, oral administration of G-5555 at 25 mg/kg twice daily resulted in a 60% inhibition of tumor growth.[6]
| Model | Dose | Effect |
| H292 NSCLC Xenograft | 25 mg/kg b.i.d. | 60% tumor growth inhibition[6] |
| H292 NSCLC Xenograft | 10, 20, and 30 mg/kg | Dose-dependent reduction in pMEK S298[1] |
Table 3: In Vivo Efficacy of G-5555
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used in the characterization of G-5555.
PAK1 Kinase Inhibition Assay (FRET-based)
This assay measures the ability of G-5555 to inhibit the phosphorylation of a peptide substrate by PAK1.
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Reagents and Materials:
-
Recombinant human PAK1 enzyme
-
FRET peptide substrate (e.g., labeled with a donor and acceptor fluorophore)
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ATP
-
G-5555 hydrochloride at various concentrations
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
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384-well microplate
-
Plate reader capable of FRET measurements
-
-
Procedure:
-
Prepare serial dilutions of G-5555 in DMSO and then in assay buffer.
-
Add PAK1 enzyme to the wells of the microplate.
-
Add the G-5555 dilutions to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the FRET peptide substrate and ATP.
-
Incubate the reaction for a specific time (e.g., 60 minutes) at room temperature.
-
Stop the reaction (if necessary, depending on the assay format).
-
Measure the FRET signal on a plate reader. The ratio of acceptor to donor emission is calculated.
-
Calculate the percent inhibition for each G-5555 concentration relative to a no-inhibitor control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Cellular pMEK S298 Inhibition Assay (Western Blot)
This assay quantifies the inhibition of PAK1 activity in a cellular context by measuring the phosphorylation of its downstream substrate, MEK1.
-
Reagents and Materials:
-
Cancer cell line (e.g., H292)
-
Cell culture medium and supplements
-
G-5555 hydrochloride
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-pMEK (Ser298), anti-total MEK, anti-loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of G-5555 or vehicle (DMSO) for a specified time.
-
Wash cells with ice-cold PBS and lyse them on ice.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
Normalize protein concentrations and prepare samples for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against pMEK (Ser298) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total MEK and a loading control to ensure equal protein loading.
-
Quantify the band intensities and calculate the ratio of pMEK to total MEK, normalized to the loading control.
-
Mouse Xenograft Study
This in vivo model assesses the anti-tumor efficacy of G-5555.
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line (e.g., H292)
-
Matrigel (optional)
-
G-5555 hydrochloride formulated for oral administration
-
Vehicle control
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously implant cancer cells into the flanks of the mice.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
-
Administer G-5555 or vehicle orally at the specified dose and schedule.
-
Measure tumor volume with calipers at regular intervals.
-
Monitor animal weight and general health throughout the study.
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At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic analysis of pMEK levels by western blot or immunohistochemistry).
-
Calculate tumor growth inhibition based on the differences in tumor volume between the treated and control groups.
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Conclusion
G-5555 hydrochloride is a valuable research tool for investigating the complex roles of PAK1 in health and disease. Its high potency and selectivity, coupled with a well-characterized mechanism of action, make it a cornerstone for studies aiming to validate PAK1 as a therapeutic target. The detailed experimental protocols provided herein offer a foundation for researchers to further explore the therapeutic potential of PAK1 inhibition.
References
- 1. Design of Selective PAK1 Inhibitor G-5555: Improving Properties by Employing an Unorthodox Low-pKa Polar Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rcsb.org [rcsb.org]
- 4. researchgate.net [researchgate.net]
- 5. Design of Selective PAK1 Inhibitor G-5555: Improving Properties by Employing an Unorthodox Low-pK a Polar Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PAK1 - Wikipedia [en.wikipedia.org]
- 8. Using FRET-Based Reporters to Visualize Subcellular Dynamics of Protein Kinase A Activity - PMC [pmc.ncbi.nlm.nih.gov]
